molecular formula C19H19NO4 B064037 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid CAS No. 174879-28-8

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid

Cat. No. B064037
CAS RN: 174879-28-8
M. Wt: 325.4 g/mol
InChI Key: XQIRYUNKLVPVRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid often involves solid-phase synthesis techniques, utilizing the Fmoc strategy for protecting amino groups during peptide chain assembly. For example, oligomers derived from amide-linked neuraminic acid analogues have been synthesized using N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, demonstrating the utility of Fmoc protection in the efficient synthesis of complex molecules (Gregar & Gervay-Hague, 2004).

Molecular Structure Analysis

The molecular structure of compounds incorporating the Fmoc group is characterized by the presence of the fluorenyl ring, which contributes to the stability and reactivity of these compounds. Advanced techniques, including single-crystal X-ray diffraction, have been employed to elucidate the structural details of Fmoc-protected amino acids, providing insights into their conformational dynamics and interaction patterns (Bojarska et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of Fmoc-protected amino acids involves selective deprotection under basic conditions, allowing for sequential peptide elongation without affecting other functional groups. Studies have demonstrated the efficiency of Fmoc cleavage and the orthogonal protection strategies that enable complex peptide synthesis (Fields & Noble, 2009).

Physical Properties Analysis

The physical properties of Fmoc-protected amino acids, such as solubility and crystallinity, are crucial for their application in peptide synthesis. The design of novel Fmoc amino acids aims to enhance these properties, facilitating their use in diverse synthetic strategies (Bradley & Mittoo, 2003).

Chemical Properties Analysis

The chemical stability of Fmoc-protected amino acids under various reaction conditions is a key factor in their application. Research into novel protecting groups and linkers aims to expand the toolkit available for peptide chemists, enabling the synthesis of peptides with challenging sequences (Johnson et al., 1993).

Scientific Research Applications

  • Peptide Synthesis :

    • Synthesis of N-Fmoc-protected β-amino acids by direct homologation of Fmoc α-amino acids, offering a pathway to enantiomerically pure N-Fmoc-protected β-amino acids with high yield (Ellmerer-Müller et al., 1998).
    • Preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, facilitating solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
    • Production of differentially protected azatryptophan derivatives using Fmoc-protected amino acids for peptide-based drug discovery (Nimje et al., 2020).
  • Material Science and Nanotechnology :

    • Self-assembly of Fmoc variants of amino acids, such as threonine and serine, to form controlled morphological structures useful in material science and nanotechnology (Kshtriya et al., 2021).
    • Study of self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids, revealing potential in designing novel self-assembled architectures (Gour et al., 2021).
  • Biomedical Applications :

    • Enzyme-activated surfactants derived from N-Fluorenyl-9-methoxycarbonyl-protected amino acids for dispersion of carbon nanotubes, highlighting potential applications in biomedicine (Cousins et al., 2009).

Safety and Hazards

This compound is considered an irritant . Proper safety measures should be taken while handling it to avoid any potential harm.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIRYUNKLVPVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174879-28-8
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174879-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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